molecular formula C20H18N2O3 B5703083 N-(4-methoxyphenyl)-N'-(2-phenoxyphenyl)urea

N-(4-methoxyphenyl)-N'-(2-phenoxyphenyl)urea

Cat. No. B5703083
M. Wt: 334.4 g/mol
InChI Key: UNORDQAYTOKTSM-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-N'-(2-phenoxyphenyl)urea, also known as MPUP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a urea derivative that has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N'-(2-phenoxyphenyl)urea is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in the body. N-(4-methoxyphenyl)-N'-(2-phenoxyphenyl)urea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N'-(2-phenoxyphenyl)urea has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation, lower blood glucose levels, and inhibit cancer cell growth. N-(4-methoxyphenyl)-N'-(2-phenoxyphenyl)urea has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-methoxyphenyl)-N'-(2-phenoxyphenyl)urea in lab experiments is that it is relatively easy to synthesize and purify. It is also stable and can be stored for long periods of time. However, one of the limitations of using N-(4-methoxyphenyl)-N'-(2-phenoxyphenyl)urea in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on N-(4-methoxyphenyl)-N'-(2-phenoxyphenyl)urea. One area of research is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another area of research is to explore its potential therapeutic applications in humans, particularly in the treatment of inflammation-related diseases, cancer, and neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and administration of N-(4-methoxyphenyl)-N'-(2-phenoxyphenyl)urea for different therapeutic applications.

Synthesis Methods

N-(4-methoxyphenyl)-N'-(2-phenoxyphenyl)urea can be synthesized using a simple one-pot reaction between 4-methoxyaniline, 2-phenoxyaniline, and phosgene. The reaction takes place in the presence of a base and a solvent, such as chloroform or acetonitrile. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

N-(4-methoxyphenyl)-N'-(2-phenoxyphenyl)urea has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties. N-(4-methoxyphenyl)-N'-(2-phenoxyphenyl)urea has also been shown to improve cognitive function and memory in animal models.

properties

IUPAC Name

1-(4-methoxyphenyl)-3-(2-phenoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-24-16-13-11-15(12-14-16)21-20(23)22-18-9-5-6-10-19(18)25-17-7-3-2-4-8-17/h2-14H,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNORDQAYTOKTSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-3-(2-phenoxyphenyl)urea

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